(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide
Overview
Description
“(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide” can be represented by the SMILES notation: COC1=CC=CC(=C1)NC(=O)/C=N/O . This notation provides a way to describe the structure using ASCII strings.Physical And Chemical Properties Analysis
“(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide” is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Results and Outcomes:
- Avoiding Autotoxicity : The controlled hydroxylation prevents autotoxicity, allowing the plant to protect itself without harming its own tissues .
Therapeutic Applications for Cystic Fibrosis
Results and Outcomes:
- Improved Ion Transport : The synthetic analogues enhance Cl- ion transport, potentially alleviating symptoms in CF patients .
Enhanced Biological Potential
Results and Outcomes:
Safety And Hazards
properties
IUPAC Name |
(2E)-2-hydroxyimino-N-(3-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-8-4-2-3-7(5-8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZBWVYCQZIHAD-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430160 | |
Record name | (2E)-2-(Hydroxyimino)-N-(3-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide | |
CAS RN |
6966-87-6 | |
Record name | NSC68224 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-2-(Hydroxyimino)-N-(3-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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